molecular formula C6H7ClN2O B12882767 3,5-Dimethyl-1H-pyrazole-1-carbonyl chloride CAS No. 49652-39-3

3,5-Dimethyl-1H-pyrazole-1-carbonyl chloride

Cat. No.: B12882767
CAS No.: 49652-39-3
M. Wt: 158.58 g/mol
InChI Key: DLKQBQAECPMHTE-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1H-pyrazole-1-carbonyl chloride (CAS 49652-39-3) is a versatile heterocyclic building block designed for research and development applications. With a molecular formula of C 6 H 7 ClN 2 O and a molecular weight of 158.59 g/mol , this compound serves as a key synthetic intermediate. Its primary research value lies in its reactivity as an acyl chloride, making it a preferred precursor for the synthesis of amide-functionalized derivatives. The mechanism of action involves nucleophilic substitution, where the chloride is displaced by nucleophiles such as amines, leading to the formation of carboxamide compounds. This reaction is widely employed to create pyrazole-1-carboxamide ligands for use in coordination chemistry and the synthesis of metal-organic complexes . Such complexes are of significant research interest for various applications, including the investigation of new antibacterial and antifungal agents . This product is intended for use by qualified researchers in laboratory settings. For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

3,5-dimethylpyrazole-1-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O/c1-4-3-5(2)9(8-4)6(7)10/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLKQBQAECPMHTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=O)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40502775
Record name 3,5-Dimethyl-1H-pyrazole-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40502775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49652-39-3
Record name 3,5-Dimethyl-1H-pyrazole-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40502775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chlorination of Pyrazole Derivatives

One common method involves the chlorination of pyrazole derivatives containing carboxylic acid functionality. The process typically uses thionyl chloride (SOCl₂) as the chlorinating agent under anhydrous conditions.

Reaction Steps :

  • Preparation of Carboxylic Acid Intermediate :
    • React 3,5-dimethylpyrazole with an ester precursor (e.g., ethyl pyrazole carboxylate).
    • Hydrolyze the ester using aqueous potassium hydroxide (KOH) at 60°C for 4 hours to yield the carboxylic acid intermediate.
  • Chlorination :
    • Treat the carboxylic acid with SOCl₂ in a molar ratio of 1:3 under an inert atmosphere at 70–80°C.
    • Reflux for several hours until complete conversion to the carbonyl chloride is achieved.

Key Notes :

  • Ensure anhydrous conditions to prevent hydrolysis.
  • Use inert gas (e.g., nitrogen) to minimize side reactions like dimerization.

Direct Chloroformylation

Another approach involves direct chloroformylation using phosgene or equivalent reagents. This method is less commonly used due to safety concerns associated with handling phosgene.

Reaction Steps :

  • Dissolve 3,5-dimethylpyrazole in a polar solvent such as dichloromethane.
  • Add phosgene dropwise while maintaining low temperatures (0–5°C).
  • Stir the reaction mixture for several hours at room temperature.

Key Notes :

  • Phosgene must be handled in a fume hood due to its toxicity.
  • Reaction yields are typically lower compared to SOCl₂-based methods.

Solid-State Reactions

Solid-state or solvent-free methods are gaining attention due to their environmental benefits.

Reaction Steps :

  • Mix 3,5-dimethylpyrazole with carbazic acid or other di-carbonyl compounds.
  • Grind the mixture using a mortar and pestle.
  • Heat in a closed vial at 70–90°C for up to 3 hours.

Key Notes :

  • This method eliminates the need for solvents, reducing waste.
  • Purity of products often exceeds 97% based on NMR spectroscopy.

Reaction Optimization

Yield Improvement

Purification Techniques

  • Extract crude products using ethyl acetate.
  • Wash organic layers with brine and dry over magnesium sulfate.
  • Purify via recrystallization or column chromatography.

Data Table: Summary of Methods

Method Reagents Conditions Yield (%) Advantages
Chlorination with SOCl₂ SOCl₂, KOH Anhydrous, reflux ~80–90 High yield, scalable
Direct Chloroformylation Phosgene Low temp (0–5°C) ~50–70 Simple setup
Solid-State Reaction Carbazic acid Solvent-free, heat >97 Eco-friendly, high purity

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-1H-pyrazole-1-carbonyl chloride can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form 3,5-dimethylpyrazole and hydrochloric acid.

    Condensation Reactions: It can react with amines to form ureas or with alcohols to form esters.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in reactions with 3,5-Dimethyl-1H-pyrazole-1-carbonyl chloride.

    Solvents: Anhydrous solvents such as dichloromethane or tetrahydrofuran are typically used to prevent hydrolysis.

    Catalysts: In some cases, catalysts such as tertiary amines or Lewis acids may be employed to enhance reaction rates.

Major Products

The major products formed from reactions with 3,5-Dimethyl-1H-pyrazole-1-carbonyl chloride include:

    Amides: Formed by reaction with amines.

    Esters: Formed by reaction with alcohols.

    Ureas: Formed by reaction with primary or secondary amines.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Synthesis
3,5-Dimethyl-1H-pyrazole-1-carbonyl chloride serves as a versatile intermediate in the synthesis of various pyrazole derivatives. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies. The compound can undergo acylation reactions, making it useful for generating more complex heterocycles .

Table 1: Common Reactions Involving 3,5-Dimethyl-1H-Pyrazole-1-Carbonyl Chloride

Reaction TypeDescriptionProducts
AcylationReacts with amines to form N-substituted pyrazolesN-substituted pyrazoles
CouplingForms complex heterocycles with various electrophilesDiverse pyrazole derivatives
CyclizationParticipates in cycloaddition reactionsPolycyclic compounds

Biological and Medicinal Applications

Potential Pharmacophore
Research indicates that 3,5-dimethyl-1H-pyrazole-1-carbonyl chloride has potential as a pharmacophore due to its ability to interact with various biological targets. It is being investigated for its anti-inflammatory and anticancer properties. Studies have shown that derivatives of this compound exhibit significant cytotoxicity against cancer cell lines such as HepG2 (liver carcinoma) and A549 (lung carcinoma) .

Case Study: Anticancer Activity
A study demonstrated that novel derivatives synthesized from 3,5-dimethyl-1H-pyrazole-1-carbonyl chloride exhibited substantial tumor-fighting properties both in vivo and in vitro. The research involved evaluating the cytotoxic effects on different cancer cell lines, leading to the identification of promising candidates for further development .

Material Science Applications

Development of New Materials
The stability and reactivity of 3,5-dimethyl-1H-pyrazole-1-carbonyl chloride make it valuable in material science. It is explored for applications in developing new polymers and coatings due to its unique electronic properties. Additionally, its potential use in electronic devices is being investigated .

Environmental Impact and Safety

While the compound shows promise in various applications, it is essential to consider its environmental impact and safety profile during synthesis and application. Research into the toxicity and biodegradability of pyrazole derivatives is ongoing to ensure safe usage in industrial applications.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-1H-pyrazole-1-carbonyl chloride primarily involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in the synthesis of amides, esters, and other compounds.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The structural uniqueness of 3,5-dimethyl-1H-pyrazole-1-carbonyl chloride lies in its combination of methyl substituents and the reactive carbonyl chloride. Key comparisons with structurally related pyrazole derivatives include:

Compound Name Molecular Formula Functional Groups Key Structural Features
3,5-Dimethyl-1H-pyrazole-1-carbonyl chloride C₆H₇ClN₂O Carbonyl chloride, pyrazole, methyl Reactive acylating agent
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a, from ) C₂₁H₁₅ClN₆O Carboxamide, cyano, aryl Bicyclic structure with aromatic rings
3-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine () C₉H₈ClN₅ Chloro, pyridazine Fused heterocyclic system
3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanamide () C₇H₁₁N₃O Amide, propanamide Flexible aliphatic chain

Reactivity and Functional Groups

  • 3,5-Dimethyl-1H-pyrazole-1-carbonyl chloride : The carbonyl chloride group enables nucleophilic acyl substitution, making it highly reactive toward amines and alcohols. This contrasts with carboxamide derivatives (e.g., compound 3a in ), which require coupling agents like EDCI/HOBt for amide bond formation .
  • 3-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine () : The chloro substituent on pyridazine facilitates electrophilic aromatic substitution, while the fused ring system enhances π-π stacking interactions, relevant in material science .
  • 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanamide () : The amide group confers stability and hydrogen-bonding capacity, suitable for pharmaceutical applications .

Data Table: Comparative Analysis

Property/Compound 3,5-Dimethyl-1H-pyrazole-1-carbonyl chloride Compound 3a 3-Chloro-6-(3,5-dimethylpyrazol-1-yl)pyridazine 3-(3,5-Dimethylpyrazol-1-yl)propanamide
Molecular Weight ~162.58 (calculated) 402.83 237.65 153.18
Melting Point Not reported 133–135°C Not reported Not reported
Key Functional Groups Carbonyl chloride Carboxamide Chloro, pyridazine Amide
¹H NMR (δ ppm, key signals) Methyl: ~2.6 (inferred) Aryl: 7.4–8.1 Not provided Not provided
Applications Acylating agent Antimicrobial Material science Drug intermediate

Biological Activity

3,5-Dimethyl-1H-pyrazole-1-carbonyl chloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, synthesis methods, and relevant case studies that highlight its potential applications.

Molecular Structure:

  • Molecular Formula: C₆H₈ClN₂O
  • Molecular Weight: Approximately 160.59 g/mol
  • Functional Groups: Pyrazole ring, carbonyl chloride group

Physical Properties:

  • Boiling Point: Estimated around 221 °C
  • Density: Approximately 1.2 g/cm³

Biological Activities

3,5-Dimethyl-1H-pyrazole derivatives have been extensively studied for their pharmacological properties. The biological activities of this compound can be categorized as follows:

Antibacterial Activity

Research indicates that pyrazole derivatives exhibit notable antibacterial properties. Specifically, compounds related to 3,5-dimethyl-1H-pyrazole-1-carbonyl chloride have shown effectiveness against various bacterial strains:

Bacterial Strain Activity Reference
Escherichia coliInhibition of growth
Staphylococcus aureusSignificant antibacterial effects
Pseudomonas aeruginosaModerate inhibition
Klebsiella pneumoniaeEffective against resistant strains

In a study by Argade et al., novel pyrazole derivatives were synthesized and tested against E. coli and S. aureus, showing promising antibacterial activity that suggests the potential for development into therapeutic agents.

Anti-inflammatory Activity

The compound's anti-inflammatory potential has also been explored. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation:

Compound IC50 (μg/mL) Standard Drug
Pyrazole derivative A60.56Diclofenac (54.65)
Pyrazole derivative B57.24Diclofenac (54.65)
Pyrazole derivative C69.15Diclofenac (54.65)

These findings suggest that modifications to the pyrazole structure can enhance anti-inflammatory effects, making it a candidate for further drug development .

Other Biological Activities

In addition to antibacterial and anti-inflammatory properties, pyrazole compounds have been investigated for their anticancer and analgesic effects. Studies have reported that certain derivatives demonstrate cytotoxicity against cancer cell lines and may serve as lead compounds for cancer therapy .

Case Studies

Several studies have highlighted the biological activity of 3,5-Dimethyl-1H-pyrazole-1-carbonyl chloride and its derivatives:

  • Synthesis and Evaluation of Antimicrobial Activity:
    • Researchers synthesized a series of pyrazole derivatives and evaluated their antimicrobial activity against multiple bacterial strains.
    • Results indicated that specific substitutions on the pyrazole ring significantly enhanced antibacterial efficacy .
  • Anti-inflammatory Studies:
    • A series of pyrazole compounds were tested for their ability to inhibit COX enzymes.
    • The most active compounds showed IC50 values comparable to established anti-inflammatory drugs, indicating potential therapeutic uses in inflammatory conditions .
  • Cytotoxicity Assays:
    • Various pyrazole derivatives were screened against cancer cell lines.
    • Compounds exhibited varying degrees of cytotoxicity, suggesting a pathway for developing new anticancer agents .

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